2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione
Description
2-(2-Methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione is a fused heterocyclic compound featuring a pyrrolobenzothiazine-dione core substituted with a 2-methoxyphenyl group. Its structure combines a benzothiazine ring fused to a pyrrolidone moiety, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C17H12N2O3S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-9H-pyrrolo[3,4-b][1,4]benzothiazine-1,3-dione |
InChI |
InChI=1S/C17H12N2O3S/c1-22-12-8-4-3-7-11(12)19-16(20)14-15(17(19)21)23-13-9-5-2-6-10(13)18-14/h2-9,18H,1H3 |
InChI Key |
YVVUACMMKHNZKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)SC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by its fusion with a benzothiazine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
-
Step 1: Synthesis of Pyrrole Ring
Reagents: Aniline derivatives, acetic acid, and oxidizing agents.
Conditions: Refluxing at high temperatures (around 150°C) for several hours.
-
Step 2: Fusion with Benzothiazine
Reagents: 2-methoxyphenyl isothiocyanate, sulfur, and appropriate solvents like dichloromethane.
Conditions: Stirring at room temperature followed by heating to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer double bonds or aromaticity.
Substitution Products: Halogenated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
Antimicrobial Properties
Preliminary studies suggest that 2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione exhibits antimicrobial activity. It has been shown to interact with various bacterial strains effectively. For instance:
- Minimum Inhibitory Concentration (MIC) studies indicate that certain derivatives possess equipotent activity against common pathogens like Bacillus subtilis and Salmonella typhi.
Anticancer Activity
The compound's structural features allow it to modulate pathways involved in cell proliferation and apoptosis. Research indicates potential anticancer properties that warrant further investigation into its mechanisms of action.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of derivatives related to 2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione against various bacterial strains. The results demonstrated significant inhibition of bacterial growth compared to standard antibiotics.
| Compound | Bacterial Strain | MIC (μmol/L) |
|---|---|---|
| Compound A | Staphylococcus aureus | 6 |
| Compound B | Chlamydia pneumoniae | 12 |
| Compound C | Salmonella typhi | 8 |
Case Study 2: Anticancer Mechanisms
Another study explored the anticancer mechanisms of this compound by assessing its effects on cell lines. The findings indicated that treatment with the compound led to increased apoptosis in cancer cells through modulation of specific signaling pathways.
Interaction Studies
Understanding how 2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Techniques such as:
- Molecular Docking : Used to predict binding affinities to target proteins.
- Spectroscopic Methods : Employed to study interactions with nucleic acids.
These studies provide insights into the compound's potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues in Pyrroloindole-Dione Family ()
describes pyrrolo[3,4-b]indole-1,3-dione derivatives with varying substituents. These compounds share a fused pyrroloindole-dione scaffold but differ in substituents and heteroatom arrangement compared to the target benzothiazine-dione. Key comparisons include:
| Compound ID | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Purification Method (EtOAC:PE ratio) |
|---|---|---|---|---|
| 4c | None (parent structure) | 188 | 165–167 | 1:4 |
| 4d | 4-Methyl, 2-phenyl | 278 | 146–148 | 1:3 |
| 4e | 2,4-Dimethyl | 216 | 98–100 | 1:4 |
| 4g | 4-Ethyl, 2-phenyl | 292 | 155–156 | 1:3 |
Key Observations :
- Substituent Effects : Bulky groups (e.g., phenyl in 4d and 4g) increase molecular weight and melting points compared to alkyl-substituted analogs (4e) .
- Purification : Higher petroleum ether (PE) ratios improve separation for lower-polarity derivatives.
The target compound’s 2-methoxyphenyl group likely enhances solubility in polar solvents compared to alkyl/phenyl analogs, though direct data are needed.
IsoDPP-Based Electron Acceptors ()
| Property | NAI-IsoDPP-NAI | PI-IsoDPP-PI | Target Compound (Inferred) |
|---|---|---|---|
| Solubility | High in CF, DCM, THF | High in CF, DCM, THF | Likely moderate (methoxy enhances polarity) |
| Optical Absorption | 300–600 nm | 300–600 nm | Unreported |
| Electron Affinity | ~3.8–4.0 eV (estimated) | ~3.8–4.0 eV | Potentially lower (benzothiazine vs. IsoDPP core) |
| Device Performance | PCE = 0.97% (with P3HT donor) | Lower than NAI-IsoDPP-NAI | Not tested |
The benzothiazine-dione’s electron-deficient core may offer distinct charge-transport properties, but its absence of thiophene/aryl end groups (cf. IsoDPP derivatives) could limit π-conjugation and optoelectronic performance .
Benzothiazine Derivatives ()
synthesizes 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazines via nucleophilic aromatic substitution. While the core differs (pyrrolo[2,1-c] vs. pyrrolo[3,4-b]), key synthetic parallels include:
Pyrrolo[3,4-c]pyrrole-dione Polymers ()
Polymers based on pyrrolo[3,4-c]pyrrole-1,3-dione (1,3-DPP) exhibit high LUMO levels (−3.5 eV) and hole mobility (0.013 cm² V⁻¹ s⁻¹) in organic thin-film transistors (OTFTs). In contrast, the target compound’s benzothiazine-dione core may alter orbital energetics:
| Parameter | 1,3-DPP Polymer | Target Compound (Inferred) |
|---|---|---|
| LUMO Level | −3.5 eV | Likely higher (less electron-deficient) |
| Hole Mobility | 0.013 cm² V⁻¹ s⁻¹ | Unreported |
| Synthetic Complexity | Multi-step (Suzuki coupling) | Likely similar (aryl substitution) |
Biological Activity
The compound 2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione is a complex organic molecule that integrates a pyrrole and a benzothiazine moiety, distinguished by its methoxyphenyl substituent. This unique structure suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The bicyclic structure contributes to its chemical reactivity and interactions with biological targets. Notably, the pyrrole ring plays a significant role in various biochemical processes, while the benzothiazine component enhances pharmacological relevance.
Antimicrobial Properties
Research indicates that 2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione exhibits antimicrobial activity. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has shown promising anticancer properties in vitro. Specifically, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
The cytotoxicity appears to correlate with the structural features of the compound, particularly the methoxy group which may enhance interaction with cellular targets involved in proliferation and apoptosis.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, leading to reduced proliferation.
- Apoptosis Induction : It may trigger apoptotic pathways through activation of caspases or modulation of Bcl-2 family proteins.
Molecular dynamics simulations have suggested that the compound interacts primarily through hydrophobic contacts with target proteins, indicating a potential pathway for therapeutic action .
Case Studies
Several studies have explored the biological activity of related compounds to draw parallels and enhance understanding:
- Study on Benzothiazine Derivatives : Research on various benzothiazine derivatives has shown a range of biological activities including anti-inflammatory and antimicrobial effects . This context supports the exploration of 2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione as a candidate for similar therapeutic applications.
- Synthesis and Testing : A study synthesized several related compounds and evaluated their biological activities against different cancer cell lines. The results indicated that structural modifications significantly influenced their anticancer efficacy .
Synthesis Approaches
Various synthetic methods have been developed to produce 2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione. Common methods include:
- Cycloaddition Reactions : Utilizing hetero-Diels–Alder reactions to form complex structures.
- Ring-Contraction Reactions : Employing nucleophiles like amines to modify the bicyclic structure for enhanced biological activity.
These methods emphasize optimizing reaction conditions such as temperature and solvent choice to improve yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
